molecular formula C36H29NO5 B12595466 1H-Indol-5-yl 3,4,5-tris(benzyloxy)benzoate CAS No. 502185-81-1

1H-Indol-5-yl 3,4,5-tris(benzyloxy)benzoate

Cat. No.: B12595466
CAS No.: 502185-81-1
M. Wt: 555.6 g/mol
InChI Key: LUDDLYOQHAEQPR-UHFFFAOYSA-N
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Description

1H-Indol-5-yl 3,4,5-tris(benzyloxy)benzoate is a complex organic compound that features both indole and benzoate moieties. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

The synthesis of 1H-Indol-5-yl 3,4,5-tris(benzyloxy)benzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Benzylation: The benzoate moiety is introduced by benzylation of the hydroxyl groups on the benzoic acid derivative. This step often uses benzyl bromide in the presence of a base such as potassium carbonate.

    Esterification: The final step involves the esterification of the indole derivative with the benzylated benzoic acid. This can be achieved using coupling reagents like DCC (dicyclohexylcarbodiimide) in the presence of a catalyst such as DMAP (4-dimethylaminopyridine).

Chemical Reactions Analysis

1H-Indol-5-yl 3,4,5-tris(benzyloxy)benzoate can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxindole derivatives.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon, which can reduce double bonds within the compound.

    Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium hydride and alkyl halides.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can yield oxindole derivatives, while reduction can lead to dihydroindole compounds.

Mechanism of Action

The mechanism of action of 1H-Indol-5-yl 3,4,5-tris(benzyloxy)benzoate involves its interaction with specific molecular targets. For instance, it has been shown to inhibit enzymes such as α-glucosidase, which plays a role in carbohydrate metabolism . The compound binds to the active site of the enzyme, preventing substrate access and thereby reducing enzyme activity. This mechanism is particularly relevant in the context of developing treatments for type 2 diabetes.

Comparison with Similar Compounds

1H-Indol-5-yl 3,4,5-tris(benzyloxy)benzoate can be compared with other indole derivatives such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

502185-81-1

Molecular Formula

C36H29NO5

Molecular Weight

555.6 g/mol

IUPAC Name

1H-indol-5-yl 3,4,5-tris(phenylmethoxy)benzoate

InChI

InChI=1S/C36H29NO5/c38-36(42-31-16-17-32-29(20-31)18-19-37-32)30-21-33(39-23-26-10-4-1-5-11-26)35(41-25-28-14-8-3-9-15-28)34(22-30)40-24-27-12-6-2-7-13-27/h1-22,37H,23-25H2

InChI Key

LUDDLYOQHAEQPR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC(=CC(=C2OCC3=CC=CC=C3)OCC4=CC=CC=C4)C(=O)OC5=CC6=C(C=C5)NC=C6

Origin of Product

United States

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